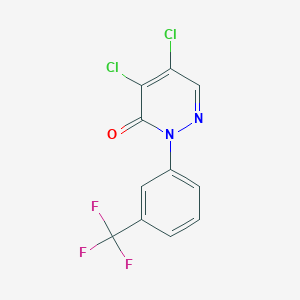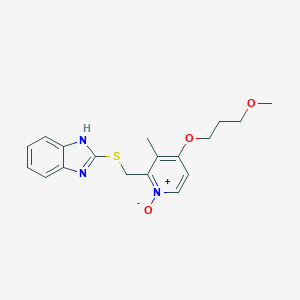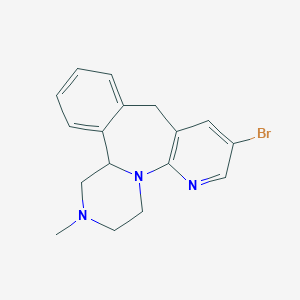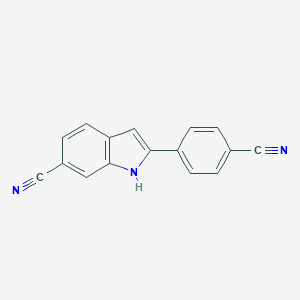![molecular formula C9H17NO2 B119350 (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine CAS No. 144019-14-7](/img/structure/B119350.png)
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine, also known as Boc-2-Butenylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine is an amine that can act as a nucleophile in various reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds, to form imines or enamines. It can also undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Biochemische Und Physiologische Effekte
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has been shown to exhibit various biochemical and physiological effects, including inhibition of proteasome activity, induction of apoptosis, and modulation of immune responses. It has also been studied for its potential anti-cancer and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has several advantages for lab experiments, including its versatility as a building block for the synthesis of various compounds and its potential applications in drug development. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine, including:
1. Development of new synthetic methods for the preparation of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives.
2. Investigation of the potential anti-cancer and anti-inflammatory properties of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives.
3. Study of the mechanism of action of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine in various biological processes.
4. Exploration of the potential applications of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine in drug development, particularly in the design of new proteasome inhibitors.
5. Evaluation of the toxicity and pharmacokinetics of (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives in animal models.
In conclusion, (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine is a versatile and promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine and its derivatives is warranted to fully understand their potential applications in drug development and biological processes.
Synthesemethoden
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine can be synthesized through a multi-step process that involves the reaction of tert-butyl acrylate with lithium diisopropylamide, followed by the addition of 2-butenylamine. The resulting product is then treated with trifluoroacetic acid to remove the Boc protecting group and obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-aminelamine has been widely used in scientific research as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocycles. It has also been studied for its potential applications in the development of new drugs and as a tool for studying biological processes.
Eigenschaften
CAS-Nummer |
144019-14-7 |
|---|---|
Produktname |
(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5- |
InChI-Schlüssel |
YQEOMPQSOWBOME-WAYWQWQTSA-N |
Isomerische SMILES |
C/C=C\CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



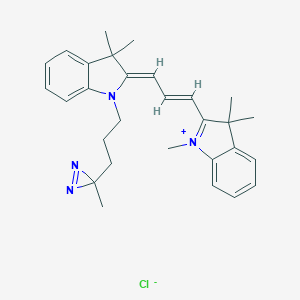
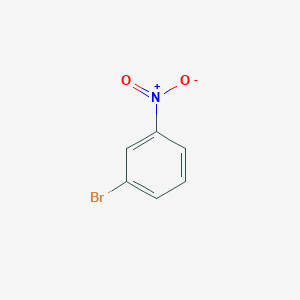
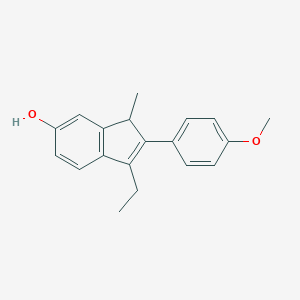
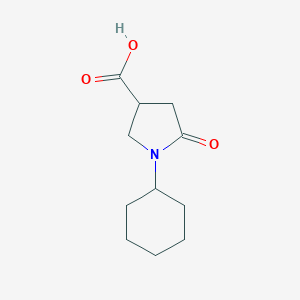
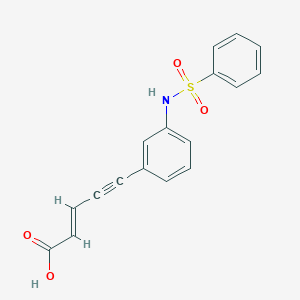
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
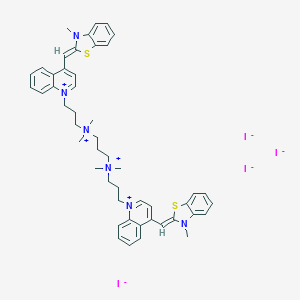
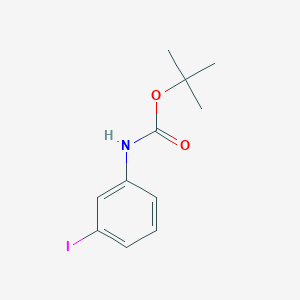
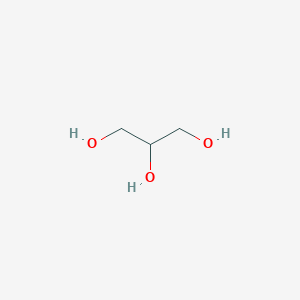
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
